N-(3-(1-((4-chlorophenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
CAS No.: 835893-24-8
Cat. No.: VC7694017
Molecular Formula: C23H22ClN3O4S2
Molecular Weight: 504.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 835893-24-8 |
|---|---|
| Molecular Formula | C23H22ClN3O4S2 |
| Molecular Weight | 504.02 |
| IUPAC Name | N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
| Standard InChI | InChI=1S/C23H22ClN3O4S2/c1-2-32(28,29)26-20-10-6-9-18(15-20)22-16-23(17-7-4-3-5-8-17)27(25-22)33(30,31)21-13-11-19(24)12-14-21/h3-15,23,26H,2,16H2,1H3 |
| Standard InChI Key | ZJUALTYVJHVESE-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
Synthesis
The synthesis of compounds like this typically involves:
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Formation of the pyrazole ring through cyclization reactions using hydrazine derivatives and diketones.
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Introduction of the sulfonyl group via sulfonation reactions with chlorosulfonic acid or similar reagents.
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Coupling with ethanesulfonamide to finalize the structure.
Pharmacological Significance
Compounds containing sulfonamide and pyrazole moieties are widely studied for their biological activities:
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Anti-inflammatory properties: Pyrazole derivatives often inhibit enzymes like COX or LOX.
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Antimicrobial activity: Sulfonamides disrupt bacterial folic acid synthesis.
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Anticancer potential: Structural features may allow binding to cancer-related targets.
Molecular Docking Studies
In silico studies could predict the binding affinity of this compound to various biological targets, such as enzymes or receptors.
Analytical Characterization
To confirm the structure and purity:
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Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR): For hydrogen and carbon environments.
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Infrared (IR): To identify functional groups like -SO₂NH.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Crystallographic Studies:
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X-ray diffraction could provide detailed structural insights.
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Research Findings (Hypothetical)
| Study Type | Results |
|---|---|
| Molecular Docking | High affinity for enzyme X |
| In Vitro Testing | Moderate antimicrobial activity |
| Toxicity Profile | Low toxicity in initial assays |
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